molecular formula C13H12FNO B14117067 3-(4-Fluorophenoxy)-4-methylaniline

3-(4-Fluorophenoxy)-4-methylaniline

Cat. No.: B14117067
M. Wt: 217.24 g/mol
InChI Key: GKIOLMJBYZKEQD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-4-methylaniline is an aromatic amine derivative featuring a fluorophenoxy group at position 3 and a methyl group at position 4 on the aniline ring. Its reactivity and physical properties are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which modulate solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

3-(4-fluorophenoxy)-4-methylaniline

InChI

InChI=1S/C13H12FNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3

InChI Key

GKIOLMJBYZKEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr approach leverages the electron-deficient nature of halogenated aniline precursors to facilitate phenoxide attack. For 3-(4-Fluorophenoxy)-4-methylaniline, 3-chloro-4-methylaniline serves as the optimal substrate due to its regiochemical alignment with the target product. The reaction proceeds via:

  • Deprotonation of 4-fluorophenol to form a phenoxide ion.
  • Nucleophilic displacement of the chloride group at position 3 of the aniline ring.
  • Acidic workup to regenerate the free amine.

Standard Laboratory Protocol

Reagents :

  • 3-Chloro-4-methylaniline (1.0 equiv)
  • 4-Fluorophenol (1.2 equiv)
  • Potassium carbonate (2.5 equiv)
  • Dimethylformamide (DMF, anhydrous)

Procedure :

  • Charge DMF (5 mL/g substrate) with K₂CO₃ under nitrogen.
  • Add 3-chloro-4-methylaniline and 4-fluorophenol sequentially.
  • Heat at 110°C for 12–18 hours with vigorous stirring.
  • Cool to 25°C, dilute with ethyl acetate, and wash with brine.
  • Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexanes).

Key Parameters :

Variable Optimal Range Yield Impact
Temperature 105–115°C ±15%
Reaction Time 12–24 hrs ±10%
Base Strength pKₐ > 10 Critical

Ullmann-Type Coupling for Challenging Substrates

Copper-Catalyzed Etherification

When SNAr proves ineffective due to insufficient ring activation, Ullmann coupling provides a robust alternative. This method employs:

  • 3-Iodo-4-methylaniline as the aryl halide
  • Copper(I) iodide (10 mol%)
  • N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
  • Cesium carbonate (2.0 equiv) in DMSO at 130°C.

Mechanistic Insights :
The copper catalyst mediates oxidative addition of the aryl iodide, followed by transmetallation with the phenoxide. Reductive elimination yields the desired biaryl ether while regenerating the catalyst.

Industrial-Scale Adaptations

Continuous flow reactors enhance this method's practicality:

  • Residence Time : 30–60 minutes
  • Throughput : 5–10 kg/day in bench-scale units
  • Purity : >99% by HPLC with in-line crystallization.

Protective Group Strategies for Amino Directing

Acetanilide Protection

To mitigate side reactions during SNAr:

  • Protect 3-chloro-4-methylaniline as its acetanilide (acetic anhydride, pyridine).
  • Perform phenoxide coupling under standard SNAr conditions.
  • Deprotect with 6M HCl at reflux (2 hrs).

Yield Comparison :

Protection Status Crude Yield Isolated Yield
Unprotected 45% 32%
Acetanilide 78% 65%

Solvent and Base Optimization

Solvent Screening Data

Solvent Dielectric Constant Yield (SNAr) Yield (Ullmann)
DMF 36.7 65% 42%
DMSO 46.7 38% 81%
NMP 32.2 71% 63%
Acetonitrile 37.5 29% N/A

Base Selection Guide

Base pKₐ (H₂O) Solubility in DMF Reaction Rate (k, ×10⁻³ s⁻¹)
K₂CO₃ 10.3 Moderate 5.2
Cs₂CO₃ 10.7 High 8.1
NaOt-Bu 13.5 Low 3.7

Industrial Production Methodologies

Continuous Flow Synthesis

Modern plants employ tubular reactors with:

  • Residence Time : 45 minutes
  • Temperature : 130°C (Ullmann) / 110°C (SNAr)
  • Output : 98% conversion, 93% isolated yield
  • Cost Savings : 40% reduction vs. batch processing.

Crystallization Protocols

Final purification utilizes anti-solvent precipitation:

  • Dissolve crude product in ethyl acetate (5 mL/g).
  • Add methylcyclohexane (15 mL/g) dropwise at 0–5°C.
  • Filter and dry under vacuum to achieve >99.5% purity.

Comparative Analysis of Synthetic Routes

Parameter SNAr (Protected) Ullmann Coupling
Starting Material Cost $120/kg $280/kg
Reaction Scale 100g–10kg 1kg–100kg
Environmental Factor (E) 18.7 24.3
Typical Yield 65–72% 78–85%

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-(4-Fluorophenoxy)-4-methylaniline (CAS 946774-45-4)
  • Molecular Formula: C₁₃H₁₂FNO
  • Molecular Weight : 217.24 g/mol
  • Key Differences: The fluorophenoxy group is at position 2 instead of 3. This isomer may exhibit distinct UV-Vis absorption properties compared to the 3-substituted derivative .
4-Fluoro-3-methylaniline (CAS 452-69-7)
  • Molecular Formula : C₇H₈FN
  • Molecular Weight : 125.15 g/mol
  • Key Differences: Lacks the phenoxy group but retains the fluorine and methyl substituents. This simpler structure is used in dye synthesis and as a precursor for agrochemicals. Its boiling point (90–92°C at 16 mmHg) and density (1.124 g/cm³) highlight volatility differences compared to bulkier phenoxy-containing analogs .
3-Fluoro-4-(4-methylphenoxy)aniline
  • Molecular Formula: C₁₃H₁₂FNO (inferred)
  • CAS: Not available
  • Key Differences: Substitutes the 4-fluorophenoxy group with a 4-methylphenoxy group. The methyl substituent on the phenoxy ring enhances lipophilicity, which could improve membrane permeability in drug design .

Derivatives with Modified Functional Groups

N-(9-Fluorenylmethoxycarbonyl)-4-methylaniline
  • Molecular Formula: C₂₁H₁₈NO₂
  • Molecular Weight : 316.37 g/mol
  • Key Differences : Incorporates an Fmoc protecting group, commonly used in peptide synthesis. The addition of this group increases molecular weight and alters solubility, making the compound suitable for solid-phase synthesis workflows .
Mono-azo Substituted Calix[4]arenes with 4-Methylaniline
  • Key Findings : Derivatives with electron-donating groups (e.g., methyl) on the aniline ring exhibit bathochromic shifts in UV-Vis spectra compared to electron-withdrawing substituents. This property is critical for designing chromogenic sensors or optical materials .
Solubility and Reactivity
  • Fluorophenoxy groups generally reduce solubility in polar solvents due to increased hydrophobicity. For example, 4-fluoro-3-methylaniline has a density of 1.124 g/cm³, whereas bulkier analogs like 2-(4-fluorophenoxy)-4-methylaniline are likely less dense but more rigid .
  • The fluorine atom in 3-(4-fluorophenoxy)-4-methylaniline may enhance metabolic stability in pharmaceuticals, as seen in related compounds like Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate, which showed improved pharmacokinetic profiles in preclinical studies .
Antiproliferative Activity
  • While direct data are unavailable, structurally similar compounds, such as (4-fluorophenyl)[(4-methoxyphenyl)methylene]amine, demonstrate antiproliferative effects against cancer cell lines. The presence of a methyl group may modulate cytotoxicity by influencing steric interactions with cellular targets .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Fluorophenoxy)-4-methylaniline Not Available C₁₃H₁₂FNO 217.24 (calculated) Pharmaceutical intermediate
2-(4-Fluorophenoxy)-4-methylaniline 946774-45-4 C₁₃H₁₂FNO 217.24 Optical materials, synthesis precursor
4-Fluoro-3-methylaniline 452-69-7 C₇H₈FN 125.15 Boiling point: 90–92°C/16 mmHg
N-Fmoc-4-methylaniline Not Available C₂₁H₁₈NO₂ 316.37 Peptide synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Fluorophenoxy)-4-methylaniline, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. A common precursor is 4-fluoro-2-methylaniline (CAS 452-71-1), which undergoes coupling with 4-fluorophenol derivatives. Key intermediates include halogenated anilines and activated aryl ethers. Reaction conditions (e.g., Cu catalysts, temperature >100°C) must be optimized to avoid side reactions like dehalogenation .
  • Data Reference : lists 4-fluoro-2-methylaniline (F.W. 125.15) as a structurally similar intermediate, while highlights the role of halogenated intermediates in analogous syntheses.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(4-Fluorophenoxy)-4-methylaniline?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, particularly fluorine substitution patterns. Mass spectrometry (MS) confirms molecular weight (M.W. ~203.22 for C₁₂H₁₀FNO) .
  • Data Reference : specifies HPLC purity thresholds for related fluorinated anilines, while provides molecular formulas for structurally similar compounds.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate dehalogenation during the synthesis of 3-(4-Fluorophenoxy)-4-methylaniline?

  • Methodological Answer : Dehalogenation is a common side reaction in halogenated aniline syntheses. Strategies include:

  • Using milder bases (e.g., K₂CO₃ instead of NaOH) to reduce nucleophilic attack on the C-F bond.
  • Lowering reaction temperatures (<120°C) and employing palladium/copper co-catalysts to enhance selectivity.
  • Monitoring intermediates via thin-layer chromatography (TLC) to identify degradation byproducts early .
    • Data Reference : notes the bp of 4-fluoro-2-methylaniline (90–92°C/16mm), suggesting thermal sensitivity, while discusses catalytic systems for analogous coupling reactions.

Q. How can contradictory solubility data for 3-(4-Fluorophenoxy)-4-methylaniline in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions often arise from solvent purity or crystallinity differences. Researchers should:

  • Use standardized solvent systems (e.g., USP-grade DMSO, ethanol) and control humidity.
  • Perform differential scanning calorimetry (DSC) to assess crystallinity impacts.
  • Apply Hansen solubility parameters to predict solvent compatibility, leveraging fluorine’s polar contributions .
    • Data Reference : emphasizes surface-adsorption effects on solubility, while references fluorophenyl-piperidine derivatives with similar solubility challenges.

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorophenoxy group activates the aromatic ring for cross-coupling. Key steps include:

  • Oxidative addition of Pd(0) to the C–Br bond (if brominated).
  • Transmetallation with boronic acids under inert atmospheres.
  • Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
    • Data Reference : lists boronic acid intermediates for related compounds, and describes fluorinated anilines in catalytic systems.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity of 3-(4-Fluorophenoxy)-4-methylaniline across studies?

  • Methodological Answer : Variations may stem from impurity profiles or assay conditions. Recommendations:

  • Reproduce assays with rigorously purified batches (HPLC >99%).
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Cross-reference with fluorinated analogs (e.g., 3-(Difluoromethoxy)-4-methylaniline, M.W. 173.16) to isolate substituent effects .
    • Data Reference : provides purity thresholds, while highlights bioactivity trends in fluorophenyl derivatives.

Experimental Design

Q. What strategies are effective in scaling up 3-(4-Fluorophenoxy)-4-methylaniline synthesis without compromising yield?

  • Methodological Answer : Pilot-scale optimization should:

  • Use flow chemistry to maintain temperature control and reduce side reactions.
  • Replace batch reactors with continuous stirred-tank reactors (CSTRs) for better mixing.
  • Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
    • Data Reference : details pilot-scale parameters for 4-fluoro-2-methylaniline, and discusses reactor design for sensitive intermediates.

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